molecular formula C21H22Cl2N6O B15140693 Btk-IN-19

Btk-IN-19

Cat. No.: B15140693
M. Wt: 445.3 g/mol
InChI Key: ZJKAMIGVAPQVOU-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Btk-IN-19 is a compound that functions as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B-cell malignancies and immune-mediated diseases .

Preparation Methods

The synthesis of Btk-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Btk-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Btk-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, this compound is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound has shown potential in the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound is used in the development of new therapeutic agents and drug discovery .

Mechanism of Action

The mechanism of action of Btk-IN-19 involves the inhibition of Bruton’s tyrosine kinase by binding to its active site. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the proliferation and survival of B cells. The molecular targets of this compound include the active site of Bruton’s tyrosine kinase and other key signaling molecules involved in the B-cell receptor signaling pathway .

Comparison with Similar Compounds

Btk-IN-19 is similar to other Bruton’s tyrosine kinase inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. this compound may have unique properties that differentiate it from these compounds, such as differences in binding affinity, selectivity, and pharmacokinetic profiles. The uniqueness of this compound lies in its specific chemical structure and its ability to inhibit Bruton’s tyrosine kinase with high potency and selectivity .

Similar Compounds

  • Ibrutinib
  • Acalabrutinib
  • Zanubrutinib
  • Fenebrutinib
  • RN486

These compounds share similar mechanisms of action but may differ in their chemical structures, binding affinities, and clinical applications .

Properties

Molecular Formula

C21H22Cl2N6O

Molecular Weight

445.3 g/mol

IUPAC Name

1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone

InChI

InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1

InChI Key

ZJKAMIGVAPQVOU-UGSOOPFHSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.